
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde typically involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and fluorination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks fluorine atoms.
2,3-Difluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains two bromine atoms instead of one bromine and two fluorine atoms.
Uniqueness
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H3BrF2O2 |
|---|---|
Molekulargewicht |
237.00 g/mol |
IUPAC-Name |
5-bromo-2,3-difluoro-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H |
InChI-Schlüssel |
UHZJKFJIZMKEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
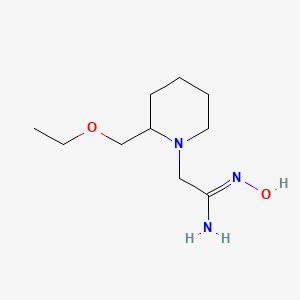

![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)

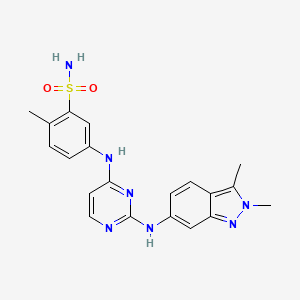

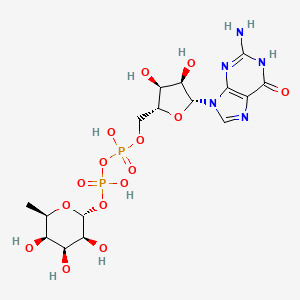
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
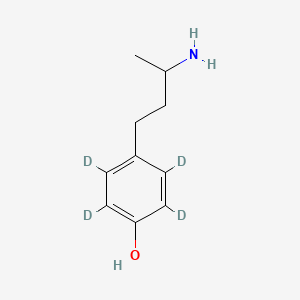
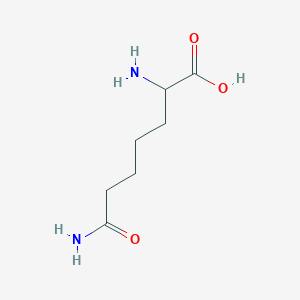
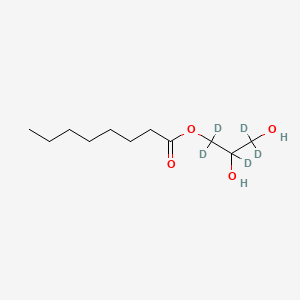

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
